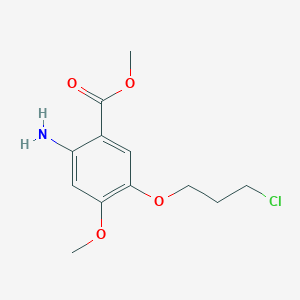

2-氨基-5-(3-氯丙氧基)-4-甲氧基苯甲酸甲酯

描述

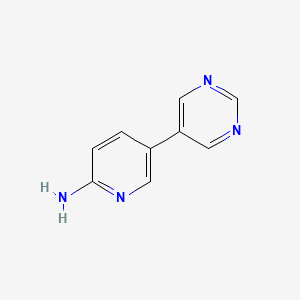

The compound "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" is a chemically synthesized molecule that appears to be related to a family of compounds with various biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular structure. For example, the synthesis of new esters derived from 4-amino-5-chloro-2-methoxybenzoic acid involved the substitution of the piperidine ring with various groups to yield potent 5-HT4 receptor agonists . Similarly, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid was achieved through methylation, thiocyanation, ethylation, and oxidation steps . These methods suggest that the synthesis of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" would also require careful planning of the synthetic route to introduce the correct functional groups at the appropriate positions on the benzene ring.

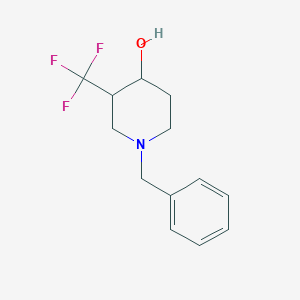

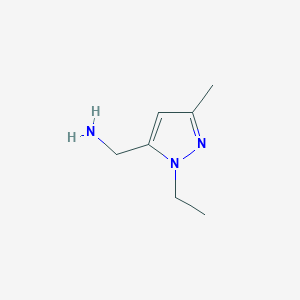

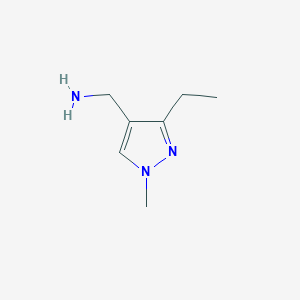

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and molecular modeling. For instance, the X-ray crystal structures of certain 5-HT4 receptor agonists were determined, revealing a cis folded conformation of the ethyl chain and specific orientations of nitrogen lone pairs . Additionally, the structure of a cocrystal involving 2-amino-5-chloropyridine was elucidated, showing the importance of hydrogen bonding interactions in stabilizing the crystal structure . These findings suggest that "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" would also exhibit a complex three-dimensional structure with specific conformational characteristics that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by their functional groups and molecular structure. For example, the presence of an ester function was found to be advantageous for the activity of certain compounds at 5-HT4 receptors compared to their amidic derivatives . Moreover, the reactivity of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase was shown to depend on the presence of a reducing agent . These insights imply that "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" could participate in specific chemical reactions based on its ester group and other substituents, potentially leading to its use as a reagent or inhibitor in biochemical assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" have been studied using various spectroscopic techniques. The FTIR, FT-Raman, UV, and NMR spectroscopic analyses of 4-amino-5-chloro-2-methoxybenzoic acid provided insights into its vibrational frequencies, electronic properties, and nuclear magnetic resonance chemical shifts . These properties are essential for understanding the behavior of the compound in different environments and can be used to predict solubility, stability, and interaction with other molecules. The compound's spectroscopic data would be crucial for its identification and quality control in a laboratory setting.

科学研究应用

构象分析

其中一个研究领域涉及相关化合物中构象结构的研究。例如,研究表明某些邻位取代的二苯醚(在结构上相关)采用特定的构象,例如“H-内侧”或“甲氧基-内侧”构象。这些发现提供了对类似化合物结构行为的见解 (Chandler、Smith 和 Moir,1964)。

中间体的合成

另一个重要领域是化学中间体的合成。该化合物已被用作各种化合物的起始原料或中间体。例如,它的衍生物已用于合成氨磺必利中间体和其他药物化合物 (王宇,2008)。

抑制微管蛋白的潜力

研究表明类似化合物在抑制微管蛋白(一种对细胞分裂至关重要的蛋白质)方面的潜力。这种活性表明其在开发针对癌细胞的抗增殖剂中的应用 (Romagnoli 等,2008)。

抗菌和抗肿瘤活性

对与 2-氨基-5-(3-氯丙氧基)-4-甲氧基苯甲酸甲酯在结构上相关的化合物的研究表明具有抗菌和抗肿瘤活性。这一研究领域对于开发新的治疗剂至关重要 (夏等,2011)。

药物制剂的合成

该化合物及其衍生物在合成药物制剂中至关重要。例如,它已被用于合成甲氧氯普胺,一种用于治疗恶心和胃肠道疾病的药物 (村上等,1971)。

在材料科学中的探索

最后,已经对类似化合物在材料科学中的应用进行了研究,例如在聚苯胺(一种导电聚合物)的掺杂中。该应用对于开发具有特定电学性质的先进材料至关重要 (Amarnath 和 Palaniappan,2005)。

未来方向

The future directions of “Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate” are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of pharmaceutical compounds , it’s likely that future research could involve exploring its potential uses in the synthesis of new drugs or improving existing synthesis methods.

属性

IUPAC Name |

methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSMYNVNCVFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629921 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380844-26-8 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。